Cas no 1629596-72-0 (6-bromo-2-(difluoromethyl)-2H-indazole)

6-Bromo-2-(difluoromethyl)-2H-indazole is a halogenated indazole derivative featuring a difluoromethyl substituent at the 2-position, enhancing its utility in medicinal chemistry and pharmaceutical research. The bromine atom at the 6-position provides a reactive site for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of bioactive compounds. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, which are critical in drug design. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, offering a balance of reactivity and stability for advanced synthetic applications. Its well-defined structure ensures reproducibility in research settings.
6-bromo-2-(difluoromethyl)-2H-indazole structure
1629596-72-0 structure
Product name:6-bromo-2-(difluoromethyl)-2H-indazole
CAS No:1629596-72-0
MF:C8H5BrF2N2
MW:247.039507627487
MDL:MFCD34167963
CID:5638687
PubChem ID:117618922

6-bromo-2-(difluoromethyl)-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL16132751
    • 6-bromo-2-(difluoromethyl)-2H-indazole
    • 1629596-72-0
    • EN300-28234556
    • 2H-Indazole, 6-bromo-2-(difluoromethyl)-
    • MDL: MFCD34167963
    • Inchi: 1S/C8H5BrF2N2/c9-6-2-1-5-4-13(8(10)11)12-7(5)3-6/h1-4,8H
    • InChI Key: FQPPZMBPVFRMPK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CN(C(F)F)N=C2C=1

Computed Properties

  • Exact Mass: 245.96042g/mol
  • Monoisotopic Mass: 245.96042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.78±0.1 g/cm3(Predicted)
  • Boiling Point: 300.1±42.0 °C(Predicted)
  • pka: -0.80±0.30(Predicted)

6-bromo-2-(difluoromethyl)-2H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28234556-0.1g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95.0%
0.1g
$376.0 2025-03-19
Enamine
EN300-28234556-5g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95%
5g
$3147.0 2023-09-09
Aaron
AR028U9Q-500mg
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95%
500mg
$1190.00 2025-02-17
Aaron
AR028U9Q-2.5g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95%
2.5g
$2950.00 2025-02-17
1PlusChem
1P028U1E-250mg
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95%
250mg
$727.00 2024-06-19
Enamine
EN300-28234556-0.05g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95.0%
0.05g
$252.0 2025-03-19
Enamine
EN300-28234556-10.0g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-28234556-2.5g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28234556-0.5g
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95.0%
0.5g
$847.0 2025-03-19
Aaron
AR028U9Q-250mg
6-bromo-2-(difluoromethyl)-2H-indazole
1629596-72-0 95%
250mg
$765.00 2025-02-17

6-bromo-2-(difluoromethyl)-2H-indazole Related Literature

Additional information on 6-bromo-2-(difluoromethyl)-2H-indazole

6-Bromo-2-(Difluoromethyl)-2H-Indazole: A Comprehensive Overview

6-Bromo-2-(difluoromethyl)-2H-indazole (CAS No. 1629596-72-0) is a highly specialized organic compound belonging to the indazole family. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications. The molecule features a bromine atom at the 6-position and a difluoromethyl group at the 2-position, which contribute to its distinctive electronic and steric characteristics. Recent studies have highlighted its potential as a building block for advanced materials and as a lead compound in drug discovery.

The indazole core of 6-bromo-2-(difluoromethyl)-2H-indazole is a fused bicyclic structure consisting of an indole ring and an imidazole ring. This structure provides a rigid framework that can be further functionalized to enhance its properties. The bromine substituent at the 6-position introduces electron-withdrawing effects, while the difluoromethyl group at the 2-position adds both electron-donating and steric effects. These substituents collectively influence the compound's reactivity, solubility, and stability, making it a versatile platform for chemical modifications.

Recent research has focused on the synthesis and characterization of 6-bromo-2-(difluoromethyl)-2H-indazole using advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have enabled the efficient preparation of high-purity samples, which are essential for subsequent biological and materials testing. The compound has been evaluated for its potential as an anti-tumor agent, where it has shown promising activity against various cancer cell lines. Additionally, its role in inhibiting key enzymes involved in neurodegenerative diseases has been explored, further underscoring its therapeutic potential.

In the realm of materials science, 6-bromo-2-(difluoromethyl)-2H-indazole has been investigated as a precursor for organic semiconductors. Its unique electronic properties make it a candidate for applications in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Researchers have reported enhanced charge transport properties when this compound is incorporated into polymer blends, suggesting its suitability for next-generation electronic devices.

The synthesis of 6-bromo-2-(difluoromethyl)-2H-indazole involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the indazole core through cyclization reactions followed by selective substitution at specific positions. The introduction of bromine and difluoromethyl groups is typically achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the desired regiochemistry.

From a structural standpoint, 6-bromo-2-(difluoromethyl)-2H-indazole exhibits a planar geometry due to the aromatic nature of its indazole ring system. This planarity enhances its ability to participate in π-π interactions, which are critical for many applications in materials science. The presence of electronegative substituents like bromine and fluorine further modulates the compound's electronic properties, making it suitable for diverse chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 6-bromo-2-(difluoromethyl)-2H-indazole. Density functional theory (DFT) calculations have revealed that the bromine atom significantly affects the molecule's frontier molecular orbitals, influencing its reactivity in various chemical reactions. Similarly, the difluoromethyl group contributes to both steric hindrance and electronic conjugation effects, which are crucial for tuning the compound's physical properties.

In terms of biological applications, 6-bromo-2-(difluoromethyl)-2H-indazole has been studied as a potential inhibitor of kinases involved in cell signaling pathways. Its ability to bind to these targets with high affinity suggests its potential as a lead compound for developing novel anti-cancer therapies. Furthermore, preliminary studies indicate that this compound may exhibit anti-inflammatory properties, opening avenues for its use in treating chronic inflammatory diseases.

The environmental impact of 6-bromo-2-(difluoromethyl)-2H-indazole is another area of growing interest. Researchers are exploring methods to synthesize this compound using eco-friendly reagents and conditions to minimize waste generation. Additionally, studies on its biodegradability are underway to assess its potential long-term effects on ecosystems.

In conclusion, 6-bromo-2-(difluoromethyl)-2H-indazole (CAS No. 1629596-72-0) represents a promising compound with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in future innovations within medicinal chemistry and materials science.

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